molecular formula C14H18N2OS B7019196 N-cyclohexyl-4-methyl-N-prop-2-ynyl-1,3-thiazole-5-carboxamide

N-cyclohexyl-4-methyl-N-prop-2-ynyl-1,3-thiazole-5-carboxamide

Cat. No.: B7019196
M. Wt: 262.37 g/mol
InChI Key: IQHHLGVVUDIAAQ-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-methyl-N-prop-2-ynyl-1,3-thiazole-5-carboxamide is a synthetic compound belonging to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes .

Properties

IUPAC Name

N-cyclohexyl-4-methyl-N-prop-2-ynyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-3-9-16(12-7-5-4-6-8-12)14(17)13-11(2)15-10-18-13/h1,10,12H,4-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHHLGVVUDIAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N(CC#C)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-methyl-N-prop-2-ynyl-1,3-thiazole-5-carboxamide typically involves the reaction of a thiazole derivative with appropriate substituents. One common method involves the cyclization of a thiourea derivative with an α-haloketone, followed by the introduction of the cyclohexyl and prop-2-ynyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-methyl-N-prop-2-ynyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: N-substituted thiazole derivatives.

Scientific Research Applications

N-cyclohexyl-4-methyl-N-prop-2-ynyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as liquid crystals and sensors.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-methyl-N-prop-2-ynyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-4-methyl-1,3-thiazole-5-carboxamide: Lacks the prop-2-ynyl group, which may affect its reactivity and biological activity.

    N-prop-2-ynyl-4-methyl-1,3-thiazole-5-carboxamide: Lacks the cyclohexyl group, which may influence its solubility and interaction with biological targets.

    4-methyl-1,3-thiazole-5-carboxamide: Lacks both the cyclohexyl and prop-2-ynyl groups, making it a simpler structure with potentially different properties.

Uniqueness

N-cyclohexyl-4-methyl-N-prop-2-ynyl-1,3-thiazole-5-carboxamide is unique due to the presence of both cyclohexyl and prop-2-ynyl groups, which can enhance its chemical reactivity and biological activity. These substituents may also improve its solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications.

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